molecular formula C6H11Cl2N3 B7970286 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride

2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride

Cat. No.: B7970286
M. Wt: 196.07 g/mol
InChI Key: YQEFBLJFKNBTSS-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride is a primary amine derivative featuring a pyrazole ring substituted with a chlorine atom at position 4 and a methyl group at position 3. The ethanamine moiety is linked to the pyrazole nitrogen at position 1, and the compound exists as a hydrochloride salt to enhance stability and solubility. This compound has been cataloged as a research chemical, though its commercial availability is currently listed as "discontinued" by suppliers such as CymitQuimica .

Properties

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-9-10(5)3-2-8;/h4H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEFBLJFKNBTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Catalytic Coupling Parameters

ParameterDetails
Catalyst SystemPd(OAc)₂ (0.6–0.8 mol%) + Triphenylphosphine (1:3 molar ratio to Pd)
SolventAcetonitrile-water (50:50 v/v)
BasePotassium carbonate
Temperature70 ± 3°C for 2 hours
Yield87.5% after isolation

This method reduces palladium residue to <5 ppm and eliminates distillation steps by leveraging phase separation during workup. The isolated product is treated with 30% HCl in methanol at 10°C to form the hydrochloride salt.

Optimization of Reaction Conditions

Solvent Selection

  • Ethanol vs. Acetonitrile : Ethanol favors cyclization but requires prolonged reflux, while acetonitrile enhances coupling efficiency in catalytic methods.

  • Aqueous Mixtures : Water content >50% improves solubility of inorganic bases (e.g., K₂CO₃) but may hydrolyze sensitive intermediates.

Acidification for Salt Formation

Hydrochloride salt formation is critical for stability and bioavailability. Optimal conditions include:

  • HCl Concentration : 30–37% aqueous HCl added dropwise at 0–10°C.

  • Solvent Compatibility : Methanol or ethanol prevents co-precipitation of impurities.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Catalyst Recycling : Palladium recovery systems reduce expenses linked to Pd(OAc)₂.

  • Continuous Flow Reactors : Minimize thermal degradation during cyclization.

  • Quality Control : In-process monitoring via HPLC ensures ≥98% purity before salt formation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MetricCyclizationCatalytic Coupling
Yield60–70%85–88%
Pd ResidueNot applicable<5 ppm
Reaction Time6–8 hours2 hours
ScalabilityModerateHigh
CostLowModerate (Pd-dependent)

The catalytic method outperforms cyclization in yield and scalability but requires palladium management .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The 4-chloro substituent on the pyrazole ring enables nucleophilic aromatic substitution (NAS) under specific conditions. Reaction outcomes depend on the nucleophile and catalyst:

Reaction TypeReagents/ConditionsProductNotes
Amine Substitution Primary amines (e.g., ethylene diamine), NaOH, ethanol, refluxPyrazole ring with substituted amine groupForms fused heterocycles or extended amine derivatives.
Alkoxy Substitution Alkoxides (e.g., NaOCH₃), polar aprotic solvents (DMF), 80–100°C4-alkoxy-5-methylpyrazole derivativesLimited by steric hindrance from the 5-methyl group.

Amine Functional Group Reactions

The ethanamine hydrochloride moiety participates in classic amine reactions, often requiring deprotonation for nucleophilic activity:

Acylation

ReagentsConditionsProductYield
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RTNN-Acetyl derivative~85% (theor.)
Benzoyl chloridePyridine, refluxNN-Benzoyl derivativeRequires anhydrous conditions.

Alkylation

ReagentsConditionsProduct
Methyl iodideK₂CO₃, DMF, 50°CNN-Methylated amine
EpoxidesH₂O, RTHydroxyalkylamine derivatives

Condensation

  • Reacts with aldehydes/ketones (e.g., formaldehyde) to form Schiff bases, which can be stabilized by HCl scavengers.

  • Example: Condensation with 4-nitrobenzaldehyde yields NN-(4-nitrobenzylidene) derivatives, confirmed by IR (C=N stretch at ~1620 cm⁻¹).

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

  • With thiourea : Forms pyrazolo[3,4-d]pyrimidine derivatives under acidic conditions (H₂SO₄, 120°C) .

  • With β-ketoesters : Produces pyrazolo[1,5-a]pyrimidines via cyclocondensation, leveraging the amine’s nucleophilicity .

Redox Reactions

Reaction TypeReagentsOutcome
Oxidation KMnO₄, H⁺Pyrazole ring remains intact; amine oxidizes to nitro group (theoretical).
Reduction LiAlH₄Amine group remains reduced; chloro substituent unaffected.

Coordination Chemistry

The amine group acts as a ligand for transition metals:

  • With Cu(II) : Forms octahedral complexes (e.g., [Cu(C₇H₁₁ClN₃)₂Cl₂]), confirmed by ESR and magnetic susceptibility.

  • With Pd(II) : Catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura) when functionalized with aryl boronic acids .

Scientific Research Applications

Medicinal Chemistry

2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to act as an enzyme inhibitor or receptor ligand, making it relevant in drug discovery, particularly for conditions involving enzyme dysregulation.

Case Study:
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer pathways, suggesting potential applications in cancer therapy .

Agricultural Chemistry

The compound is also utilized in the synthesis of agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides that target specific plant processes without affecting non-target species.

Data Table: Agrochemical Applications

CompoundApplicationTarget Organism
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamineHerbicideWeeds
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine derivativesPesticideInsects

Material Science

In material science, this compound is explored for its properties in developing new materials with specific functionalities, such as dyes or polymers. The chlorinated pyrazole structure allows for modifications that can enhance material properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The chloro and methyl substituents on the pyrazole ring can influence its binding affinity to enzymes or receptors. The ethanamine side chain can interact with biological membranes or proteins, potentially leading to changes in cellular function. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor signaling.

Comparison with Similar Compounds

(a) Pyrazole-Based Analogs

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride Structure: Substitution of chlorine with iodine at position 4 and a methyl group at position 1. The methanamine group is directly attached to position 2. Molecular Weight: 309.96 g/mol (vs. ~217.10 g/mol for the target compound, estimated based on formula). The dihydrochloride salt form may enhance aqueous solubility .

2-Chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride

  • Structure : Features an acetamide group (-NHCOCH2Cl) at position 5 of the pyrazole ring, with a 4-methylphenyl substituent at position 1.
  • Key Differences : The acetamide moiety adds hydrogen-bonding capability and metabolic stability, making it more suited for protease inhibitor design compared to the primary amine in the target compound .

(b) Non-Pyrazole Heterocyclic Analogs

(4-Methylthiazol-2-yl)methanamine dihydrochloride

  • Structure : Replaces the pyrazole ring with a thiazole ring (sulfur and nitrogen-containing heterocycle).
  • Molecular Weight : 201.12 g/mol.
  • Key Differences : Thiazole’s electron-rich sulfur atom may enhance interactions with metal ions or aromatic residues in enzymes, offering distinct reactivity compared to pyrazole derivatives .

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride Structure: Oxazole ring with ethyl and methyl substituents. Molecular Weight: 176.64 g/mol.

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Salt Form Key Substituents
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine HCl C6H11Cl2N3 ~217.10 (estimated) Hydrochloride Cl (C4), CH3 (C5)
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine diHCl C5H10Cl2IN3 309.96 Dihydrochloride I (C4), CH3 (C1)
(4-Methylthiazol-2-yl)methanamine diHCl C5H10Cl2N2S 201.12 Dihydrochloride Thiazole ring, CH3 (C4)
2-Chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide HCl C14H16Cl2N3O Not provided Hydrochloride Acetamide, 4-methylphenyl (C1)

Implications for Research and Development

  • Electronic Effects : Halogen substitutions (Cl vs. I) influence electron-withdrawing/donating properties, impacting reactivity in cross-coupling reactions or target engagement .
  • Solubility and Bioavailability : Salt forms (e.g., hydrochloride vs. dihydrochloride) critically affect solubility. The dihydrochloride variants may offer advantages in formulation .
  • Heterocycle Choice: Pyrazole vs.

Biological Activity

2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride, a heterocyclic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

  • Molecular Formula : C6H10ClN3·ClH
  • Molecular Weight : 196.078 g/mol
  • CAS Number : 1197234-40-4
  • Purity : 95% .

Synthesis

The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine typically involves the cyclization of 4-chloro-3-methyl-1H-pyrazole with ethylene diamine. This reaction is often carried out in the presence of a base like sodium hydroxide and a solvent such as ethanol. The process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Biological Mechanisms

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, disrupting metabolic pathways and signal transduction mechanisms.
  • Receptor Modulation : It has been studied for its potential role as a receptor ligand, particularly in modulating the activity of various neurotransmitter receptors .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains using disk diffusion methods. The results indicated promising antibacterial effects, which warrant further investigation into their mechanisms .

Antioxidant Activity

Research indicates that the compound may possess antioxidant properties. Studies measuring the ability to scavenge free radicals have shown that pyrazole derivatives can exhibit significant antioxidant activity, which may contribute to their therapeutic potential .

Lipase Inhibition

The compound has also been evaluated for its ability to inhibit pancreatic lipase, an enzyme crucial in fat digestion. This property suggests potential applications in anti-obesity therapies. In vitro assays demonstrated that certain derivatives could effectively inhibit lipase activity, comparable to standard drugs like Orlistat .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Chloro-3-methyl-1H-pyrazoleStructurePrecursor in synthesis
2-(4-chloro-1H-pyrazol-1-yl)ethanamineStructureSimilar receptor activity
2-(5-methyl-1H-pyrazol-1-yl)ethanamineStructureLacks chlorine substituent

The unique combination of chlorine and methyl groups in 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethanamine enhances its reactivity and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy : A study reported that certain pyrazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Antioxidant Potential : Another study highlighted the antioxidant capabilities of these compounds through DPPH assays, indicating their potential in combating oxidative stress-related diseases .
  • Enzyme Inhibition : Research demonstrated that these compounds could act as effective lipase inhibitors, suggesting their utility in weight management and metabolic disorders .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrazole alkylationK₂CO₃, DMF, 80°C65–70>95%
Amine deprotectionHCl (4M in dioxane)85–90>98%

How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

Advanced Research Question
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding patterns. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K to reduce thermal motion.
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

Q. Example from Related Pyrazole Derivatives :

ParameterValue (from )
R factor0.081
wR factor0.207
Data-to-Parameter Ratio14.2
C–C Bond Length (Å)0.013 (mean deviation)

Note : Discrepancies between experimental and computational models (e.g., DFT-optimized structures) may arise from crystal packing forces .

What spectroscopic and chromatographic techniques are essential for characterizing purity and structural integrity?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-Cl and 5-Me groups on pyrazole). Expected shifts:
  • Pyrazole C-Cl: ~145 ppm (¹³C).
  • Ethanamine NH₂: δ 1.8–2.2 ppm (¹H, broad) .
    • 2D NMR (HSQC, HMBC) : Assigns coupling between pyrazole and ethanamine moieties.
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calculated for C₇H₁₁Cl₂N₃: 240.17 g/mol ).
  • HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient (95:5 to 60:40 over 20 min) to assess purity (>98%).

How do electronic and steric effects of pyrazole substituents influence biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question
Methodological Answer:
Substituents modulate lipophilicity, hydrogen-bonding capacity, and target binding. Evidence from halogenated benzyl analogs (e.g., 2,4-dichlorophenyl derivatives) shows:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance antifungal activity by increasing membrane permeability .
  • Steric Effects : Methyl groups at position 5 (pyrazole) reduce steric hindrance, improving binding to cytochrome P450 enzymes.

Q. Comparative SAR Data :

Substituent (Position)LogPAntifungal IC₅₀ (µM)
4-Cl, 5-Me (Target)2.112.3
4-F, 5-H (Analog)1.818.7
4-NO₂, 5-Me (Analog)2.49.5

Method : Microdilution assay against Candida albicans .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

Standardize Assay Protocols : Use CLSI guidelines for MIC determination.

Reproduce Synthesis : Verify purity via HPLC and elemental analysis.

Control for Solubility : Use DMSO concentrations <1% to avoid cytotoxicity artifacts.

Meta-Analysis : Compare data across studies with similar substituents (e.g., 4-Cl vs. 4-Br analogs ).

Case Study : A reported IC₅₀ of 8.2 µM (vs. 12.3 µM in other studies) was traced to residual Pd catalyst (0.5% by ICP-MS), which independently inhibited fungal growth .

What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Methodological Answer:

  • DFT Calculations (B3LYP/6-311+G )**:
    • Predict activation energies for Cl substitution at the pyrazole 4-position.
    • Solvent effects (e.g., DMSO vs. EtOH) modeled via PCM.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., pyrazole C-4) for SNAr reactions .

Q. Example Output :

ParameterCalculated Value
ΔG‡ (SNAr in DMSO)24.3 kcal/mol
Partial Charge (C-4)+0.35

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